molecular formula C12H17Br B13605187 1-(3-Bromopropyl)-4-isopropylbenzene

1-(3-Bromopropyl)-4-isopropylbenzene

Cat. No.: B13605187
M. Wt: 241.17 g/mol
InChI Key: XNJNISLEDIWTHS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-isopropylbenzene is an aromatic compound featuring a brominated propyl chain and an isopropyl group attached to a benzene ring. The compound’s bromopropyl chain enables alkylation reactions, while the isopropyl substituent influences electronic and steric properties, making it valuable in pharmaceuticals and agrochemicals. For instance, analogs like 1-(3-bromopropyl)-4-chlorobenzene are key intermediates in synthesizing Parogrelil hydrochloride, a drug for intermittent claudication .

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(3-bromopropyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H17Br/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XNJNISLEDIWTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-4-isopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-isopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The isopropyl group can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Ketones, carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-4-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-isopropylbenzene involves its reactivity as an alkyl halide. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents on Benzene Chain Structure CAS Number Molecular Formula Key Applications
1-(3-Bromopropyl)-4-isopropylbenzene 4-isopropyl -CH₂CH₂CH₂Br Not provided C₁₂H₁₇Br Organic synthesis intermediate
1-(3-Bromopropoxy)-4-isopropylbenzene 4-isopropyl -O-CH₂CH₂CH₂Br 204979-21-5 C₁₂H₁₇BrO Ligand synthesis
1-(3-Bromopropyl)-4-chlorobenzene 4-chloro -CH₂CH₂CH₂Br Not provided C₉H₁₀BrCl Pharmaceutical synthesis
1-(Bromomethyl)-4-isopropylbenzene 4-isopropyl -CH₂Br 73789-86-3 C₁₀H₁₃Br Alkylation reagent
1-Bromo-4-(3-bromopropyl)benzene 4-bromo -CH₂CH₂CH₂Br Not provided C₉H₁₀Br₂ Cross-coupling reactions

Key Observations :

  • Chain Length : Shorter chains (e.g., bromomethyl in 73789-86-3) reduce steric hindrance but limit reactivity in certain alkylation reactions compared to bromopropyl chains .
  • Substituent Effects : Electron-donating groups (e.g., isopropyl) enhance electrophilic substitution reactivity, whereas electron-withdrawing groups (e.g., chloro) direct reactions to specific ring positions .
  • Oxygen Linkage : The presence of an oxygen atom (e.g., in 204979-21-5) alters polarity and hydrogen-bonding capacity, affecting solubility and ligand-binding efficiency .

Key Observations :

  • Catalytic Efficiency : Nickel and palladium catalysts enable cross-couplings, but photoredox methods offer greener, one-step syntheses for halogenated derivatives .
  • Regioselectivity : Electron-donating substituents (e.g., isopropyl) favor para-substitution in electrophilic reactions, while steric effects may lead to ortho products .

Physicochemical Properties

  • Molecular Geometry : Crystallographic data for related compounds (e.g., triclinic crystal system, a = 9.0583 Å, b = 9.2694 Å) suggest compact packing due to bromine’s van der Waals radius .
  • Purity : Commercial analogs like 1-(Bromomethyl)-4-isopropylbenzene are available at 98% purity, indicating high synthetic reproducibility .

Biological Activity

1-(3-Bromopropyl)-4-isopropylbenzene is an organic compound that belongs to the class of alkyl-substituted aromatic hydrocarbons. The presence of bromine and isopropyl groups suggests potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the known biological activities of similar compounds and potential implications for this compound.

Structure

The molecular formula for this compound is C13H17Br. Its structure features:

  • A bromopropyl group attached to the benzene ring.
  • An isopropyl group also attached to the benzene ring.

Physical Properties

PropertyValue
Molecular Weight251.18 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Antimicrobial Activity

Compounds with bromine substituents often exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic processes. While specific studies on this compound are lacking, related compounds have demonstrated significant activity against various bacteria and fungi.

Anti-inflammatory Effects

Several alkyl-substituted aromatic compounds have been investigated for their anti-inflammatory properties. For example, isopropyl-substituted benzenes can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound may also possess similar anti-inflammatory effects.

Anticancer Potential

Research indicates that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) or modulation of signaling pathways related to cell survival and proliferation. While direct evidence for this compound is not available, its structural analogs warrant further investigation in cancer research.

Study on Related Compounds

A study published in a pharmaceutical journal explored the biological activity of various brominated aromatic compounds, noting their effects on bacterial growth inhibition and cytotoxicity against cancer cell lines. The findings suggested a correlation between the degree of bromination and biological efficacy, indicating that this compound may exhibit similar trends.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
1-(3-Bromopropyl)-4-chlorobenzeneModerateLowModerate
1-bromo-4-isopropylbenzeneHighModerateHigh

This table illustrates how structurally similar compounds have shown varying degrees of biological activity, providing a basis for hypothesizing about the potential effects of this compound.

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